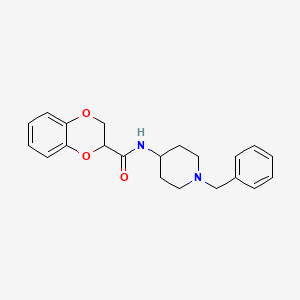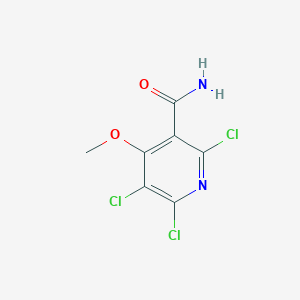
2-(4-biphenylyloxy)-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reactions with specific reagents under controlled conditions. For example, a similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions, then recrystallized to obtain the pure product. This process highlights the importance of precise conditions and reagents in synthesizing complex molecules (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using techniques such as HNMR, LC-MS, and X-ray crystallography. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits an orthorhombic crystal system with specific unit cell parameters, indicating the importance of molecular geometry and intermolecular interactions in defining the crystalline form (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving related compounds often showcase their reactivity and interaction with other molecules. The formation of complexes with solvents, influenced by factors such as temperature and the protophilic properties of the medium, is a critical aspect to consider (Krivoruchka et al., 2004).
Aplicaciones Científicas De Investigación
Environmental Degradation and Water Treatment
Research has highlighted the use of novel materials and processes for the degradation of acetaminophen, a common pharmaceutical compound, which shares structural similarities with "2-(4-biphenylyloxy)-N-(3-methylphenyl)acetamide." Studies demonstrate the effectiveness of amorphous Co(OH)2 nanocages in degrading acetaminophen through peroxymonosulfate activation, offering insights into the removal of similar compounds from water sources (Qi et al., 2020). Additionally, graphene/titanium dioxide nanotubes have shown high efficiency in photocatalytic degradation of acetaminophen, suggesting potential applications for related compounds (Tao et al., 2015).
Molecular Structure and Antioxidant Properties
The synthesis and structural elucidation of compounds structurally related to "2-(4-biphenylyloxy)-N-(3-methylphenyl)acetamide" have been explored, revealing their potential as anticancer drugs through molecular docking analysis (Sharma et al., 2018). Furthermore, the antioxidant properties of similar compounds have been synthesized and evaluated, indicating significant antioxidant activity, which could imply related beneficial effects for "2-(4-biphenylyloxy)-N-(3-methylphenyl)acetamide" derivatives (Gopi & Dhanaraju, 2020).
Biochemical Effects and Mechanisms
Studies on the biochemical effects of acetaminophen have provided insights into the potential mechanisms and effects of structurally related compounds. For instance, the generation of reactive oxygen species and oxidative stress biomarkers have been observed in aquatic species exposed to acetaminophen, indicating the environmental impact and biochemical response mechanisms that could be relevant to "2-(4-biphenylyloxy)-N-(3-methylphenyl)acetamide" (Antunes et al., 2013).
Propiedades
IUPAC Name |
N-(3-methylphenyl)-2-(4-phenylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-16-6-5-9-19(14-16)22-21(23)15-24-20-12-10-18(11-13-20)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTRWRTVAXBDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-(4-phenylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[(2-fluorophenyl)amino]carbonyl}-1H-pyrazole-1-carboxylate](/img/structure/B5570971.png)
![N,N,2-trimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5570973.png)
![6-{[4-(3-morpholin-4-yl-3-oxopropyl)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5570977.png)

![8-cyclopropyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5570984.png)


![5-[(2-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5571012.png)

![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5571029.png)

![methyl [4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate](/img/structure/B5571048.png)
![methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B5571055.png)
![N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5571063.png)